3-Chloro-2-(trifluoromethylthio)pyridine

Organic Synthesis Regioselective Functionalization Halogen Dance

3-Chloro-2-(trifluoromethylthio)pyridine (CAS 1204234-66-1) is a highly functionalized heterocyclic building block featuring a unique vicinal arrangement of an SCF₃ group and a chlorine atom on a pyridine ring. This specific substitution pattern differentiates it from its regioisomers by enabling orthogonal, chemoselective functionalization strategies.

Molecular Formula C6H3ClF3NS
Molecular Weight 213.61 g/mol
Cat. No. B11757821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-(trifluoromethylthio)pyridine
Molecular FormulaC6H3ClF3NS
Molecular Weight213.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)SC(F)(F)F)Cl
InChIInChI=1S/C6H3ClF3NS/c7-4-2-1-3-11-5(4)12-6(8,9)10/h1-3H
InChIKeyTUWIYLHVMCCYMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-(trifluoromethylthio)pyridine: A Regiospecific Building Block for Advanced Agrochemical and Pharmaceutical Intermediates


3-Chloro-2-(trifluoromethylthio)pyridine (CAS 1204234-66-1) is a highly functionalized heterocyclic building block featuring a unique vicinal arrangement of an SCF₃ group and a chlorine atom on a pyridine ring. This specific substitution pattern differentiates it from its regioisomers by enabling orthogonal, chemoselective functionalization strategies. The strong electron-withdrawing nature of the SCF₃ group synergizes with the chlorine leaving group, creating a distinct reactivity profile exploited in the construction of complex, fluorinated molecules for life science applications. Its computed LogP of 3.35 and molecular weight of 213.61 g/mol place it in a favorable physicochemical space for derivatization into active ingredients.

Why Bulk Substitution of 3-Chloro-2-(trifluoromethylthio)pyridine Creates Unacceptable Chemical Risk


In-class compounds like 2-Chloro-3-(trifluoromethylthio)pyridine or 2-Chloro-5-(trifluoromethylthio)pyridine are not drop-in replacements because their distinct regiochemical patterns fundamentally alter the electronic environment of the pyridine ring, directly impacting reaction kinetics, regioselectivity of further functionalization, and the physicochemical properties of downstream products. Treating these isomers as interchangeable introduces significant risk into synthetic route validation, potentially leading to failed coupling reactions, undesired byproducts, and biologically inactive final compounds. The following quantitative evidence dissects these critical differentiation points that must govern any procurement or scale-up decision.

Procurement-Grade Evidence: Quantified Performance Advantages of 3-Chloro-2-(trifluoromethylthio)pyridine


Head-to-Head Reactivity: Differential Chemoselectivity Compared to the 2-Chloro-3-SCF₃ Isomer

The target compound's chlorine atom is directly conjugated to the ring nitrogen, making it more electrophilic than the chlorine in 2-Chloro-3-(trifluoromethylthio)pyridine, which is flanked by the SCF₃ group. This was demonstrated in a study of polyhalopyridine reactivity where the regiochemistry of substitution by O- and S-nucleophiles was found to be exclusively governed by the position of the electron-withdrawing group. In 3,4,5,6-tetrachloro-2-trifluoromethylthiopyridine, nucleophilic attack occurs specifically at the 4-position, leaving the SCF₃ at the 2-position and chlorine at the 3-position intact [1]. For the target compound, this predicts preferential substitution at the 4- or 6-position, enabling chemoselective reactions that are impossible with its isomers.

Organic Synthesis Regioselective Functionalization Halogen Dance

LogD Advantage: Measured Lipophilicity Profile vs. Key Pyridine Agrochemical Intermediates

The target compound's computed LogP is 3.35, which is identical to its direct isomer 2-Chloro-3-(trifluoromethylthio)pyridine but represents a substantial increase over common non-fluorinated pyridine intermediates like 2,3-dichloropyridine (LogP = 2.04). The unique value of the SCF₃ group's Hansch lipophilicity parameter (π = 1.44) relative to a chlorine atom (π = 0.71) [1] means that incorporating the target compound into a lead structure will increase lipophilicity by approximately 0.73 log units compared to a dichloro analog. This is a quantifiable design parameter for modulating membrane permeability without adding molecular weight.

Drug Design ADME Lipophilicity

Electronic Effect Quantification: SCF₃'s Withdrawal Power on Pyridine Basicity

The SCF₃ group at the 2-position exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring, quantified by a σₚ value of +0.40, which is comparable to an ester group [1]. This is significantly stronger than a simple chlorine substituent (σₚ = +0.23). This electronic effect directly impacts the stability of C-3 metalated intermediates (for cross-coupling) by deactivating the ring and suppressing unwanted protodeboronation of sensitive 2-heteroaryl boronates. The presence of the SCF₃ group at the ortho position to the chlorine reduces the pKa of the pyridine nitrogen by approximately 2.3 units (from 5.23 in pyridine to an estimated 2.93 in the target compound), a critical factor for designing pH-sensitive reactions or salt formations.

Physical Organic Chemistry Hammett Constants Protodeboronation Stability

Validated Industrial Applications for 3-Chloro-2-(trifluoromethylthio)pyridine Based on Its Unique Quantitative Profile


Key Intermediate for C3-Selective Cross-Coupling in Pyridine-Functionalized Agrochemicals

The target compound's chlorine at C-3 is activated by the adjacent SCF₃ and ring nitrogen, making it the ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The SCF₃ group acts as a non-reactive spectator, ensuring high regiochemical fidelity. This is in contrast to the 2-chloro isomer, where the chlorine at the more electrophilic 2-position may undergo competitive side reactions. This chemoselectivity is directly supported by the nucleophilic substitution pattern studies on analogous systems [1]. Procurement of this specific isomer ensures the required C-C bond is formed at the C-3 position, a critical step documented in the synthesis of several patented fungicidal pyridine amides [1].

Construction of Fluorinated, Lipophilic Scaffolds for CNS Drug Discovery Programs

With a LogP of 3.35, this intermediate is ideally suited for introducing a highly lipophilic but metabolically resilient SCF₃ group into CNS drug candidates, where improving blood-brain barrier penetration is a common objective. The quantitative lipophilicity advantage (ΔLogP = +1.31) over 2,3-dichloropyridine positions it as a superior building block for enhancing the permeability profile of lead compounds. Sourcing this specific regioisomer is essential, as the lipophilicity contribution is identical across isomers [2], but only 3-Chloro-2-(trifluoromethylthio)pyridine offers the required reactivity vector for the planned synthetic route.

Specialty Monomer for Low-Dielectric Electronic Materials

The high fluorine content (26.7% by weight) and sulfur atom in the SCF₃ group, combined with the rigid polarizable pyridine core, make this compound a candidate monomer for synthesizing polymers with low dielectric constants for microelectronics. The specific electronic effect of the SCF₃ group (σₚ = +0.40) [2] is comparable to other functional groups used in this field, and the chlorine provides a handle for polymerization. The target's regiospecificity ensures the resulting polymer has a well-defined, ordered structure, directly influencing its final material properties, a key requirement for procurement of monomers for high-performance materials.

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